{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7(5-8)3-4-7/h3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJIQNDDIYNVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine typically involves the reaction of cyclopropylmethylamine with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities. Quality control measures, including analytical techniques like gas chromatography and mass spectrometry, are employed to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
{[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of its interactions with target molecules. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine and structurally related compounds:
Key Findings from Structural Analysis
- Cyclopropane vs. Cyclobutane: The target compound’s cyclopropane ring introduces greater ring strain compared to 1-(aminomethyl)cyclobutanamine’s cyclobutane, likely enhancing reactivity in synthetic applications .
- Tertiary Amine Functionality: Unlike 1-(aminomethyl)cyclobutanamine (primary amine), the dimethylamine group in the target compound increases basicity and solubility in organic solvents, similar to DMAPA .
- Branched vs.
Research and Application Insights
- Pharmaceutical Potential: Cyclopropane derivatives are prevalent in drug design (e.g., montelukast intermediates in ), suggesting the target compound’s utility in bioactive molecule synthesis .
Biological Activity
The compound {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine , a Mannich base, is of significant interest in medicinal chemistry due to its diverse biological activities. Mannich bases are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Structure-Activity Relationship (SAR)
Mannich bases are typically synthesized through the Mannich reaction, which involves the formation of a β-amino carbonyl compound. The structural characteristics of this compound contribute to its biological activity:
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Dimethylamine Functionality : Imparts basicity, which is crucial for interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Mannich bases. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in tumor growth and survival.
- Mechanism : The cytotoxic action may be attributed to the inhibition of DNA topoisomerase I and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Several studies indicate that Mannich bases possess significant antibacterial and antifungal properties.
- Efficacy : Compounds derived from similar structures exhibit minimum inhibitory concentrations (MIC) against a range of bacterial strains, indicating their potential as broad-spectrum antimicrobial agents .
Neuroprotective Effects
There is emerging evidence that compounds like this compound may have neuroprotective effects, particularly in the context of Alzheimer's disease.
- Inhibition of BACE1 : The compound's ability to inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease, positions it as a candidate for further research in neurodegenerative disorders .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related Mannich bases:
- Anticancer Study :
- Antimicrobial Evaluation :
- Neuroprotection :
Data Tables
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of {[1-(Aminomethyl)cyclopropyl]methyl}dimethylamine to achieve high purity?
- Methodological Answer : Begin with nucleophilic substitution reactions, using cyclopropane derivatives as precursors. Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) followed by recrystallization in ethanol can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, UV detection at 254 nm) . Safety protocols, such as fume hood use and PPE, are critical during synthesis due to amine reactivity .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify cyclopropane ring protons (δ 0.5–1.5 ppm) and dimethylamine groups (δ 2.2–2.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and cyclopropane ring vibrations (800–1000 cm⁻¹). Cross-reference data with computational models (e.g., DFT) for validation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.
- Analyze degradation products weekly via LC-MS.
- Use Arrhenius kinetics to predict shelf-life. Cyclopropane rings may exhibit strain-induced reactivity under acidic conditions, necessitating neutral storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation?
- Methodological Answer : Employ deuterium labeling and kinetic isotope effects (KIE) to track hydrogenation pathways. Use in situ IR spectroscopy to monitor intermediate formation. Density Functional Theory (DFT) calculations can model transition states, revealing steric effects from the cyclopropane moiety on reaction selectivity .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., ring puckering) causing signal broadening.
- X-ray Crystallography : Resolve spatial arrangements of substituents to clarify splitting patterns.
- Solvent Screening : Polar solvents (DMSO-d₆) may stabilize conformers, simplifying spectra .
Q. What computational methods are suitable for predicting the compound’s biological interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., amine receptors) using force fields like AMBER or CHARMM.
- Docking Studies (AutoDock Vina) : Screen ligand conformations against protein databases.
- ADMET Prediction : Use tools like SwissADME to estimate permeability and toxicity .
Q. How can researchers design experiments to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading).
- Meta-Analysis : Compare published protocols for common pitfalls (e.g., moisture sensitivity, side reactions).
- In Situ Monitoring : Use ReactIR to detect intermediate species affecting yield .
Safety and Compliance Questions
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid amine vapor inhalation (H333 risk) .
- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite.
- Waste Disposal : Segregate amine-containing waste for incineration by licensed facilities .
Theoretical and Ethical Considerations
Q. How can researchers align studies on this compound with ethical guidelines for novel amine derivatives?
- Methodological Answer :
- Beneficence Assessment : Evaluate potential therapeutic applications vs. toxicity risks using zebrafish models.
- Data Transparency : Share synthetic protocols and safety data in open-access repositories (e.g., PubChem).
- Regulatory Compliance : Adhere to REACH and EPA guidelines for environmental impact assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
